molecular formula C20H26N4O4S B1682196 Vatinoxan CAS No. 114914-42-0

Vatinoxan

カタログ番号: B1682196
CAS番号: 114914-42-0
分子量: 418.5 g/mol
InChIキー: GTBKISRCRQUFNL-OXJNMPFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バティノキサンは、α2-アドレナリン受容体拮抗薬として知られる化学化合物です。α2-アドレナリン受容体作動薬であるメデトミジンとの併用で、メデトミジンに伴う心臓血管系の副作用を軽減するために使用されることが多いです。 この組み合わせは、特に獣医学において、手技中の動物の鎮静に使用されます .

準備方法

合成経路と反応条件

バティノキサンの合成には、市販の前駆体から始まる複数のステップが含まれます。特定の合成経路と反応条件は、通常、製薬会社が所有する機密情報です。 α2-アドレナリン受容体拮抗薬の一般的な合成法には、求核置換反応や還元反応など、一連の有機反応によってコア構造を形成することが含まれます。

工業的生産方法

バティノキサンの工業的生産は、高純度と高収率を確保するため、厳格な条件下で行われます。このプロセスには、大規模な有機合成、続いて結晶化やクロマトグラフィーなどの精製ステップが含まれます。最終生成物は、次に獣医学で使用できる適切な剤形に製剤化されます。

化学反応の分析

反応の種類

バティノキサンは、主に体内で代謝反応を受けます。これらには以下が含まれます。

    酸化: 肝臓酵素によって触媒され、さまざまな代謝物の生成につながります。

    還元: 分子内の官能基の還元を伴います。

    置換: 特定の条件下で、分子上の特定の部位で発生します。

一般的な試薬と条件

    酸化剤: 肝臓のシトクロムP450酵素など。

    還元剤: 体内に存在する生体還元剤など。

    置換試薬: バティノキサンに存在する官能基に特有のもの。

生成される主要な生成物

これらの反応から生成される主要な生成物は、最終的に体から排泄されるさまざまな代謝物です。これらの代謝物は、通常、親化合物よりも活性は低いです。

科学研究における用途

バティノキサンは、特に獣医学と薬理学の分野で、いくつかの科学研究の用途があります。

科学的研究の応用

Veterinary Anesthesia

Cardiovascular Effects in Dogs and Horses

Research indicates that vatinoxan can significantly mitigate the cardiovascular depressant effects of medetomidine, a widely used sedative in veterinary practice. In a randomized clinical trial involving dogs premedicated with medetomidine and butorphanol, the addition of this compound resulted in improved heart rate and mean arterial pressure compared to control groups receiving medetomidine alone .

In equine studies, this compound has been shown to enhance cardiovascular function during constant-rate infusion of medetomidine. A study involving healthy horses demonstrated that this compound administration improved heart rate and blood pressure metrics significantly compared to those receiving only medetomidine .

StudySpeciesFindings
Kallio-Kujala et al. (2018)DogsThis compound improved cardiovascular function during sedation with medetomidine.
Kallio-Kujala et al. (2022)DogsReduced heart rate and improved mean arterial pressure with this compound during anesthesia.
Kallio-Kujala et al. (2019)HorsesEnhanced cardiovascular stability during medetomidine infusion with this compound.

Gastrointestinal Motility

Impact on Gastrointestinal Function

This compound has also been studied for its effects on gastrointestinal motility in conjunction with sedative agents. In horses, it was found that this compound alleviated the gastrointestinal suppression typically induced by medetomidine, thus promoting better gastrointestinal motility during sedation . This is particularly important in veterinary settings where maintaining gut function is crucial for recovery post-anesthesia.

Sedation Quality

Sedation Levels and Recovery

While this compound effectively mitigates adverse cardiovascular effects, it also influences sedation quality. In dogs, studies have shown that while sedation levels remain adequate, the addition of this compound can lead to slightly reduced sedation scores compared to medetomidine alone . This suggests that while this compound enhances safety profiles, careful monitoring of sedation depth is necessary.

Clinical Case Studies

Case Study Insights

Several clinical trials have documented the practical applications of this compound in veterinary settings:

  • Study on Canine Patients : A clinical trial at the University of Helsinki demonstrated that this compound effectively reduced cardiovascular side effects in canine patients undergoing anesthesia, paving the way for its potential marketing authorization .
  • Equine Applications : In a controlled study on horses, researchers noted significant improvements in both cardiac function and gastrointestinal motility when using a combination of medetomidine and this compound during surgical procedures .

生物活性

Vatinoxan, a peripherally acting α2-adrenoceptor antagonist, is primarily recognized for its role in mitigating the side effects associated with α2-agonists like medetomidine. Unlike traditional α2-antagonists, this compound does not significantly cross the blood-brain barrier, allowing it to alleviate peripheral cardiovascular and metabolic effects without compromising sedation. This unique pharmacological profile has made this compound a subject of extensive research in veterinary medicine, particularly concerning its biological activity and clinical applications.

This compound acts by selectively blocking peripheral α2-adrenoceptors, which are involved in various physiological processes, including sedation, analgesia, and cardiovascular regulation. By inhibiting these receptors, this compound can counteract the adverse effects of α2-agonists while preserving their therapeutic benefits.

Key Biological Activities:

  • Sedation Modulation : this compound has been shown to hasten the onset of sedation when used in conjunction with medetomidine, as evidenced by studies demonstrating significantly faster loss of righting reflex in rats treated with this compound compared to controls .
  • Cardiovascular Effects : It effectively reduces systemic and pulmonary artery hypertension induced by medetomidine in wild boars, demonstrating its potential to stabilize cardiovascular parameters during anesthesia .
  • Metabolic Regulation : this compound helps maintain stable blood glucose levels during sedation protocols, which is crucial for monitoring animal welfare .

Case Studies and Experimental Trials

  • Sedation and Metabolic Effects in Rats :
    • A study evaluated the impact of this compound on sedation and metabolic parameters in rats sedated with medetomidine. Results indicated that this compound significantly reduced blood glucose levels and enhanced urinary voiding compared to controls without this compound .
  • Pulmonary Alterations in Sheep :
    • In a trial involving xylazine-induced pulmonary alterations, premedication with this compound resulted in improved oxygen saturation (SpO2) and reduced respiratory rates compared to saline controls. However, it also led to more severe microscopic pulmonary edema, indicating a complex interaction between sedation and pulmonary function .
  • Somatic and Visceral Antinociception in Dogs :
    • A randomized crossover study assessed the antinociceptive effects of medetomidine alone versus medetomidine combined with this compound. The findings suggested that coadministration did not significantly diminish visceral antinociceptive effects but did reduce somatic antinociceptive potency at certain time points .
  • Cardiovascular Stability in Dogs :
    • Research on dogs undergoing anesthesia revealed that the combination of medetomidine and this compound maintained better heart rate stability compared to medetomidine alone, highlighting this compound's role in mitigating hypotension during surgical procedures .

Summary of Key Findings

Study FocusResults
Sedation Onset (Rats)Faster sedation onset with this compoundThis compound accelerates sedative effects of medetomidine
Pulmonary Effects (Sheep)Improved SpO2 but increased pulmonary edemaComplex interactions require further study
Antinociceptive Effects (Dogs)No significant reduction in visceral effects; reduced somatic potencyThis compound maintains some analgesic properties
Cardiovascular Stability (Dogs)Better heart rate control with this compoundEnhances cardiovascular safety during anesthesia

Clinical Implications

The biological activity of this compound presents significant implications for veterinary anesthesia practices:

  • Enhanced Safety : By mitigating cardiovascular side effects while preserving sedative efficacy, this compound allows for safer anesthetic protocols.
  • Improved Monitoring : Stabilization of metabolic parameters such as blood glucose enhances the ability to monitor animal health during procedures.
  • Customized Anesthesia Protocols : Understanding the interactions between this compound and other anesthetics enables veterinarians to tailor anesthesia plans for individual patient needs.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of vatinoxan in mitigating α-2 agonist side effects?

this compound acts as a peripheral α2-adrenoceptor antagonist, selectively blocking receptors outside the central nervous system (CNS). This mitigates cardiovascular side effects (e.g., hypertension, bradycardia) caused by α-2 agonists like medetomidine or dexmedetomidine, while preserving their central sedative effects . Methodologically, studies use receptor binding affinity assays (e.g., α2:α1 ratio = 105:1) and in vivo hemodynamic monitoring to confirm peripheral selectivity .

Q. Which animal models are commonly used to study this compound’s effects?

Key models include horses (for cardiovascular and intestinal ischemia-reperfusion studies), dogs (for pharmacokinetic and antinociceptive effects), and rodents (for sedation onset and metabolic responses). For example, equine models quantify this compound’s ability to improve tissue perfusion during dexmedetomidine administration via laser Doppler flowmetry . Rodent studies measure sedation onset times and glucose metabolism changes using subcutaneous drug administration .

Q. How does this compound influence sedation onset and recovery in preclinical studies?

In rats, this compound accelerates sedation onset when co-administered with medetomidine-midazolam-fentanyl, reducing time to loss of righting reflex from 12.97 ± 6.18 minutes (without this compound) to 5.35 ± 1.08 minutes . This is assessed via standardized behavioral scoring systems and pharmacokinetic sampling to correlate plasma drug levels with sedation depth .

Advanced Research Questions

Q. How do experimental designs address contradictory findings on this compound’s impact on α-2 agonist preconditioning?

Contradictory results (e.g., this compound abolishing preconditioning in rats but not horses) are analyzed through species-specific receptor affinity studies and controlled crossover trials. For instance, equine studies use intestinal ischemia-reperfusion models with histopathological scoring, while controlling for central vs. peripheral receptor effects via cerebrospinal fluid (CSF) drug concentration measurements . Dose-equivalence studies (e.g., comparing this compound and yohimbine) further clarify mechanistic differences .

Q. What methodologies resolve conflicting data on this compound’s metabolic effects?

Conflicting reports on this compound’s impact on free fatty acids (FFA) and glucose require dual-method approaches:

  • Plasma assays : Measure FFA and insulin levels post-administration (e.g., biphasic FFA responses in dogs).
  • Hormone-sensitive lipase activity : Quantified via Western blotting to link metabolic changes to lipolytic pathways . Studies must standardize fasting states and sampling intervals to minimize variability .

Q. How are non-inferiority trials designed to assess this compound’s antinociceptive effects?

Non-inferiority crossover trials in dogs compare medetomidine alone (20 µg/kg) versus medetomidine-vatinoxan combinations (e.g., 40 µg/kg medetomidine + 800 µg/kg this compound). Outcomes include:

  • Visceral antinociception : Measured via colorectal distension thresholds.
  • Somatic antinociception : Assessed using thermal or mechanical nociceptive tests. Plasma dexmedetomidine concentrations are validated via LC-MS to ensure pharmacokinetic equivalence .

Q. What experimental strategies optimize this compound dosing to avoid hypotension in anesthesia?

Dose-titration studies in horses and sheep use invasive blood pressure monitoring and Doppler echocardiography. For example, pre-anesthetic this compound reduces dexmedetomidine-induced hypertension but requires co-administration of vasopressors (e.g., dobutamine) to maintain normotension. Studies recommend dose-response curves (e.g., 100–400 µg/kg in sheep) to balance perfusion benefits with hypotensive risks .

Q. Methodological Considerations

Q. How are pharmacokinetic-pharmacodynamic (PK-PD) models applied in this compound research?

PK-PD models integrate plasma concentration data (via LC-MS) with physiological endpoints (e.g., heart rate, sedation scores). For example, in dogs, this compound’s brain/plasma ratio (~0.02) is quantified to confirm minimal CNS penetration, ensuring peripheral specificity . Compartmental modeling further predicts optimal dosing intervals for sustained α-2 antagonism .

Q. What statistical approaches handle interspecies variability in this compound studies?

Mixed-effects models account for interspecies differences in receptor binding (e.g., α2:α1 affinity ratios) and metabolic rates. For example, Bayesian meta-analysis synthesizes data from equine, canine, and rodent studies to identify conserved pathways (e.g., vagal activation) versus species-specific responses (e.g., FFA dynamics) .

Q. How do double-blind placebo-controlled trials enhance reliability in caprine studies?

Goat trials randomize subjects to receive this compound or placebo alongside standard anesthetics (e.g., medetomidine-ketamine). Physiological parameters (e.g., arterial blood gases, cardiac output) are measured using masked observers, minimizing bias. Results demonstrate this compound’s safety and efficacy in improving oxygenation (PaO₂ +15%) without altering sedation depth .

Q. Data Contradictions and Analysis

Q. Why do studies report divergent effects of this compound on insulin and glucose homeostasis?

Discrepancies arise from methodological differences in sampling timing and agonist combinations. For instance, this compound prevents dexmedetomidine-induced hyperglycemia in rats by preserving insulin secretion, but in dogs, transient hypoglycemia occurs due to catecholamine suppression. Parallel glucose clamp experiments and continuous glucose monitoring resolve these inconsistencies .

Q. How do receptor selectivity profiles explain this compound’s variable efficacy across tissues?

Tissue-specific α2-adrenoceptor subtypes (e.g., α2A in vasculature vs. α2B in myocardium) are profiled using radioligand binding assays. This compound’s higher α2A affinity explains its potent vasodilation in horses but weaker antiarrhythmic effects in deer .

Q. Tables of Key Findings

Parameter Species This compound Dose Outcome Reference
Sedation Onset TimeRat5 mg/kg SCReduced from 12.97 ± 6.18 min to 5.35 ± 1.08 min
Intestinal PerfusionHorse200 µg/kg IVImproved mucosal oxygenation (ΔPtO₂ +22%) during ischemia-reperfusion
Plasma DexmedetomidineDog40 µg/kg IVEquivalent AUC to 20 µg/kg medetomidine alone (p > 0.05)
Hypotension IncidenceSheep400 µg/kg IV67% required dobutamine support vs. 0% in controls

特性

CAS番号

114914-42-0

分子式

C20H26N4O4S

分子量

418.5 g/mol

IUPAC名

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide

InChI

InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1

InChIキー

GTBKISRCRQUFNL-OXJNMPFZSA-N

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

異性体SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45

正規SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vatinoxan
Reactant of Route 2
Reactant of Route 2
Vatinoxan
Reactant of Route 3
Vatinoxan
Reactant of Route 4
Vatinoxan
Reactant of Route 5
Vatinoxan
Reactant of Route 6
Reactant of Route 6
Vatinoxan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。